Chlorobis(cyclooctene)rhodium(I) Dimer
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Overview
Description
Chlorobis(cyclooctene)rhodium(I) Dimer is an organorhodium compound with the chemical formula Rh₂Cl₂(C₈H₁₄)₄, where C₈H₁₄ represents cis-cyclooctene . This red-brown, air-sensitive solid is a precursor to many other organorhodium compounds and catalysts . It is known for its role in catalyzing various chemical reactions, particularly in the field of organic synthesis .
Biochemical Analysis
Biochemical Properties
Chlorobis(cyclooctene)rhodium(I) Dimer can be used as a catalyst in biochemical reactions . It has been used to synthesize enantioenriched gem-diaryl sulfonates by asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated sulfonyl compounds . It has also been used in direct C-arylation of N-unprotected indoles and pyrroles .
Molecular Mechanism
The molecular mechanism of this compound involves catalyzing reactions by facilitating the breaking and forming of bonds in the reactant molecules . For example, in the synthesis of enantioenriched gem-diaryl sulfonates, it facilitates the asymmetric 1,4-addition of aryl boronic acids to α,β-unsaturated sulfonyl compounds .
Preparation Methods
Chlorobis(cyclooctene)rhodium(I) Dimer is typically prepared by treating an alcohol solution of hydrated rhodium trichloride with cyclooctene at room temperature . The reaction conditions are relatively mild, and the process involves the displacement of coe ligands by more basic ligands . Industrial production methods are similar, focusing on maintaining the purity and stability of the compound during synthesis .
Chemical Reactions Analysis
Chlorobis(cyclooctene)rhodium(I) Dimer undergoes several types of chemical reactions, including:
C-H Activation: This compound is often used as a catalyst for C-H activation, which is a crucial step in the synthesis of various organic molecules.
Substitution Reactions: The coe ligands in the compound can be easily displaced by other more basic ligands.
Oxidation and Reduction: While specific details on oxidation and reduction reactions involving this compound are less common, its role as a catalyst suggests it can facilitate such reactions under appropriate conditions.
Common reagents and conditions used in these reactions include alcohol solutions, basic ligands, and room temperature settings . Major products formed from these reactions often include highly functionalized organic molecules, such as strained bicyclic enamines and mescaline analogues .
Scientific Research Applications
Chlorobis(cyclooctene)rhodium(I) Dimer has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Chlorobis(cyclooctene)rhodium(I) Dimer primarily involves its role as a catalyst in C-H activation reactions . The compound facilitates the activation of C-H bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . This process often involves the displacement of coe ligands by more basic ligands, enabling the compound to interact with various substrates .
Comparison with Similar Compounds
Chlorobis(cyclooctene)rhodium(I) Dimer can be compared with other similar compounds, such as:
Chlorobis(cyclooctene)iridium(I) Dimer: This compound is similar in structure but uses iridium instead of rhodium.
Chloro(1,5-cyclooctadiene)rhodium(I) Dimer: This compound uses cyclooctadiene ligands instead of cyclooctene.
Di-μ-chlorotetraethylene dirhodium(I): This compound features tetraethylene ligands and is used in different catalytic applications.
The uniqueness of this compound lies in its specific ligand structure and its effectiveness as a catalyst in C-H activation reactions .
Properties
IUPAC Name |
cyclooctene;rhodium;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCBAJWXKUDJSW-XFCUKONHSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Rh].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56Cl2Rh2-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12279-09-3 |
Source
|
Record name | Chlorobis(cyclooctene)rhodium(I) Dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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